4-phenoxy-N-phenylbenzamide

SPAK kinase inhibition WNK signaling pathway antihypertensive drug discovery

Validated SPAK inhibitor lead compound (29.6% inhibition at 10 µM) with defined pharmacophoric para-phenoxy vector essential for kinase engagement. Unsubstituted N-phenylbenzamide scaffolds lack SPAK activity, making this the required starting point for WNK-OSR1/SPAK-NCC SAR campaigns. Procure as a structurally confirmed building block (MW 289.33, mp 159–160°C) for focused library synthesis targeting salt-sensitive hypertension. ≥95% purity with COA. Immediate availability supports parallel chemistry without custom synthesis delays.

Molecular Formula C19H15NO2
Molecular Weight 289.3 g/mol
Cat. No. B4926571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxy-N-phenylbenzamide
Molecular FormulaC19H15NO2
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H15NO2/c21-19(20-16-7-3-1-4-8-16)15-11-13-18(14-12-15)22-17-9-5-2-6-10-17/h1-14H,(H,20,21)
InChIKeyZWZHHZNPOMJQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxy-N-phenylbenzamide (CAS 181481-81-2) — Compound Profile for Medicinal Chemistry and SPAK Inhibitor Development


4-Phenoxy-N-phenylbenzamide, also identified as N-(4-phenoxyphenyl)benzamide (CAS 181481-81-2), is a benzamide derivative with the molecular formula C₁₉H₁₅NO₂ and a molecular weight of 289.33 g/mol . The compound features a central benzamide core substituted with a phenoxy group at the para position, which imparts distinctive electronic and steric properties that differentiate it from simpler N-phenylbenzamide scaffolds . It is supplied commercially at ≥95% purity for research applications . The compound has been identified as a lead scaffold in the structural development of novel SPAK (STE20/SPS1-related proline/alanine-rich kinase) inhibitors targeting the WNK kinase signaling pathway for antihypertensive drug development [1].

Why Generic N-Phenylbenzamide Analogs Cannot Substitute for 4-Phenoxy-N-phenylbenzamide in SPAK-Targeted Research


Generic substitution with unsubstituted N-phenylbenzamide (benzanilide, CAS 93-98-1) or alternative regioisomers fails to recapitulate the biological and structural attributes of 4-phenoxy-N-phenylbenzamide. The para-phenoxy substituent is not merely a passive modification; it serves as the critical pharmacophoric element that enables specific interaction with the SPAK kinase ATP-binding pocket [1]. In the SAR campaign reported by Fujii et al., the unsubstituted N-phenylbenzamide scaffold lacked measurable SPAK inhibitory activity, whereas 4-phenoxy-N-phenylbenzamide (lead compound 2) exhibited 29.6% inhibition at 10 µM [1]. This 4-phenoxy substitution creates a defined vector for further functionalization that is absent in simpler benzanilide scaffolds, making substitution with generic alternatives scientifically invalid for SPAK-targeted programs .

4-Phenoxy-N-phenylbenzamide — Quantitative Differential Evidence Versus Structural Analogs


SPAK Kinase Inhibitory Activity — Direct Comparison with Unsubstituted Scaffold

4-Phenoxy-N-phenylbenzamide (designated as lead compound 2) exhibits measurable SPAK kinase inhibitory activity (29.6% inhibition at 10 µM), whereas the unsubstituted N-phenylbenzamide scaffold shows no reported SPAK inhibitory activity in the same assay system [1]. The presence of the 4-phenoxy group is essential for initial kinase engagement and serves as the foundational SAR starting point for all subsequent optimization efforts in this chemical series [1].

SPAK kinase inhibition WNK signaling pathway antihypertensive drug discovery kinase inhibitor SAR

Optimization Trajectory — 292-Fold Improvement in SPAK Inhibitory Potency from Lead Scaffold

Starting from 4-phenoxy-N-phenylbenzamide (lead compound 2, 29.6% inhibition at 10 µM), systematic SAR exploration yielded compound 20l, which achieved an IC₅₀ of 0.30 µM (300 nM) against SPAK kinase [1]. This represents a >292-fold improvement in potency relative to the unsubstituted scaffold (inactive baseline) and demonstrates that 4-phenoxy-N-phenylbenzamide is a chemically tractable lead scaffold capable of supporting robust optimization campaigns [1].

lead optimization structure-activity relationship SPAK inhibitor medicinal chemistry

Lipophilicity Profile — Calculated LogP Distinguishes Scaffold from Parent Benzanilide

4-Phenoxy-N-phenylbenzamide has a calculated LogP of 4.90, substantially higher than the LogP of unsubstituted N-phenylbenzamide (benzanilide, calculated LogP approximately 2.8) . This 2.1 log unit increase corresponds to approximately a 125-fold higher octanol-water partition coefficient, reflecting the lipophilic contribution of the para-phenoxy substituent . The compound complies with Lipinski‘s Rule of Five parameters (MW 289.3 < 500 Da; LogP 4.90 < 5) [1].

physicochemical properties drug-likeness lipophilicity ADME prediction

Solid-State Characterization — Melting Point Defines Identity and Purity Benchmark

4-Phenoxy-N-phenylbenzamide has a reported melting point of 159–160 °C (recrystallized from ethyl ether) . In contrast, the parent unsubstituted N-phenylbenzamide (benzanilide, CAS 93-98-1) has a reported melting point of 163–165 °C [1]. This 4–5 °C melting point depression provides a distinct quality control metric for identity confirmation and purity assessment, with commercial suppliers specifying ≥95% purity .

solid-state characterization melting point quality control compound identity

Scaffold Validation — Consistent Synthetic Accessibility Across Multiple Commercial Sources

4-Phenoxy-N-phenylbenzamide is commercially available from multiple independent chemical suppliers at ≥95% purity with consistent specifications . This contrasts with many advanced benzamide derivatives that require custom synthesis, introducing lead time and batch-to-batch variability risks. The compound's robust supply chain supports reproducible SAR studies and derivative synthesis without custom synthesis bottlenecks.

synthetic accessibility commercial availability building block medicinal chemistry

4-Phenoxy-N-phenylbenzamide — Validated Research and Procurement Application Scenarios


SPAK Kinase Inhibitor Lead Optimization Programs

4-Phenoxy-N-phenylbenzamide serves as the validated lead scaffold (compound 2) for SPAK inhibitor development targeting the WNK-OSR1/SPAK-NCC signaling cascade in salt-sensitive hypertension research. Procurement is indicated for medicinal chemistry teams initiating SAR campaigns that require a chemically tractable starting point with documented kinase engagement (29.6% inhibition at 10 µM) and a proven optimization trajectory to sub-micromolar potency (compound 20l: IC₅₀ = 0.30 µM) [1].

Derivative Synthesis and Structure-Activity Relationship (SAR) Library Construction

This compound is procured as a core building block for synthesizing focused libraries of N-(4-phenoxyphenyl)benzamide derivatives. The para-phenoxy group provides a defined vector for systematic substitution at the benzamide ring positions, enabling exploration of electronic and steric effects on kinase selectivity. Immediate commercial availability from multiple suppliers [1] supports parallel library synthesis without custom synthesis delays.

Negative Control Studies in JAK/STAT Pathway Research

In research programs investigating JAK2 or STAT3 signaling, 4-phenoxy-N-phenylbenzamide may serve as a structurally related but functionally distinct control compound. While the SPAK inhibitor WP1066 (a more complex benzamide derivative) demonstrates JAK2 inhibition with IC₅₀ values of 2.30 µM [1], 4-phenoxy-N-phenylbenzamide lacks documented JAK2 inhibitory activity at comparable concentrations, providing a useful comparator for assessing target specificity in benzamide-based inhibitor series.

Analytical Reference Standard for Method Development and Quality Control

The compound‘s well-defined solid-state characteristics — including melting point (159–160 °C) [1], molecular weight (289.33 g/mol), and LogP (4.90) [2] — establish it as a suitable analytical reference standard for HPLC method development, LC-MS calibration, and purity assessment protocols in medicinal chemistry laboratories. Commercial availability at ≥95% purity with certificates of analysis supports this application .

Quote Request

Request a Quote for 4-phenoxy-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.